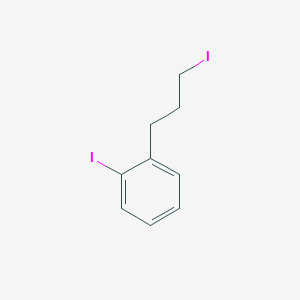![molecular formula C13H26Si2 B14288059 (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) CAS No. 115168-07-5](/img/structure/B14288059.png)
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[410]hept-2-ene-7,7-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure and the presence of two trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[4.1.0]hept-2-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various silyl-substituted derivatives, which can be further utilized in organic synthesis and materials science.
Applications De Recherche Scientifique
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based coatings and adhesives.
Mécanisme D'action
The mechanism by which (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) exerts its effects involves the interaction of the trimethylsilane groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their reactivity and stability. The bicyclic structure of the compound also plays a role in its unique reactivity and selectivity in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Used in the synthesis of various organic compounds.
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene: Another bicyclic compound with similar structural features.
Uniqueness
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) is unique due to the presence of two trimethylsilane groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of advanced materials and complex organic molecules.
Propriétés
Numéro CAS |
115168-07-5 |
|---|---|
Formule moléculaire |
C13H26Si2 |
Poids moléculaire |
238.52 g/mol |
Nom IUPAC |
trimethyl-(7-trimethylsilyl-7-bicyclo[4.1.0]hept-2-enyl)silane |
InChI |
InChI=1S/C13H26Si2/c1-14(2,3)13(15(4,5)6)11-9-7-8-10-12(11)13/h7,9,11-12H,8,10H2,1-6H3 |
Clé InChI |
VYTIJFZINLUVBF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1(C2C1C=CCC2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


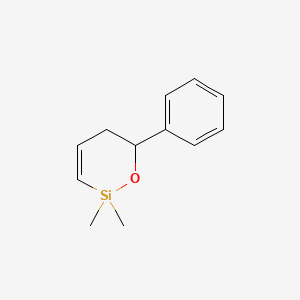
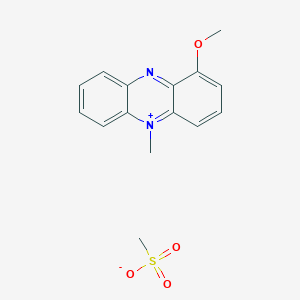
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
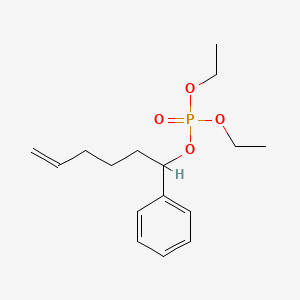
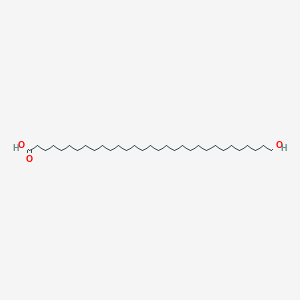
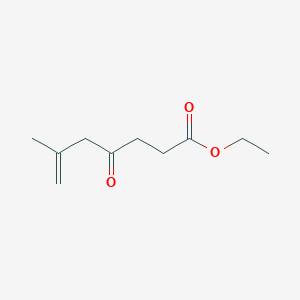
![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
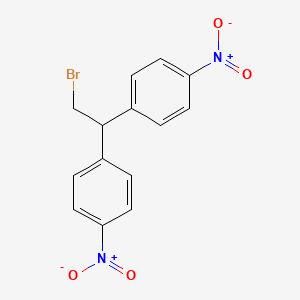
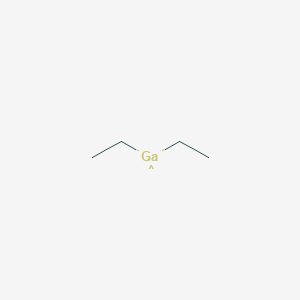

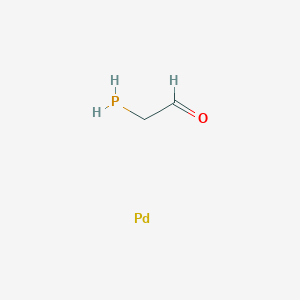
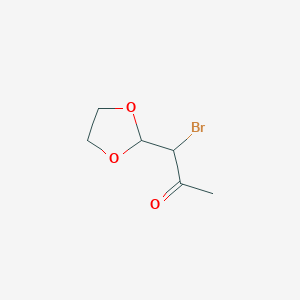
![1-(4'-Hexyl[1,1'-biphenyl]-4-yl)-3-phenylpropane-1,3-dione](/img/structure/B14288060.png)
